

Application Notes and Protocols for Ivermectin-d2 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: **Ivermectin-d2**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Ivermectin-d2** as an internal standard in pharmacokinetic (PK) studies of ivermectin in animal models. The use of a stable isotope-labeled internal standard like **Ivermectin-d2** is crucial for accurate and precise quantification of the parent drug in biological matrices by minimizing analytical variations.^[1]

Introduction to Ivermectin and the Role of Ivermectin-d2

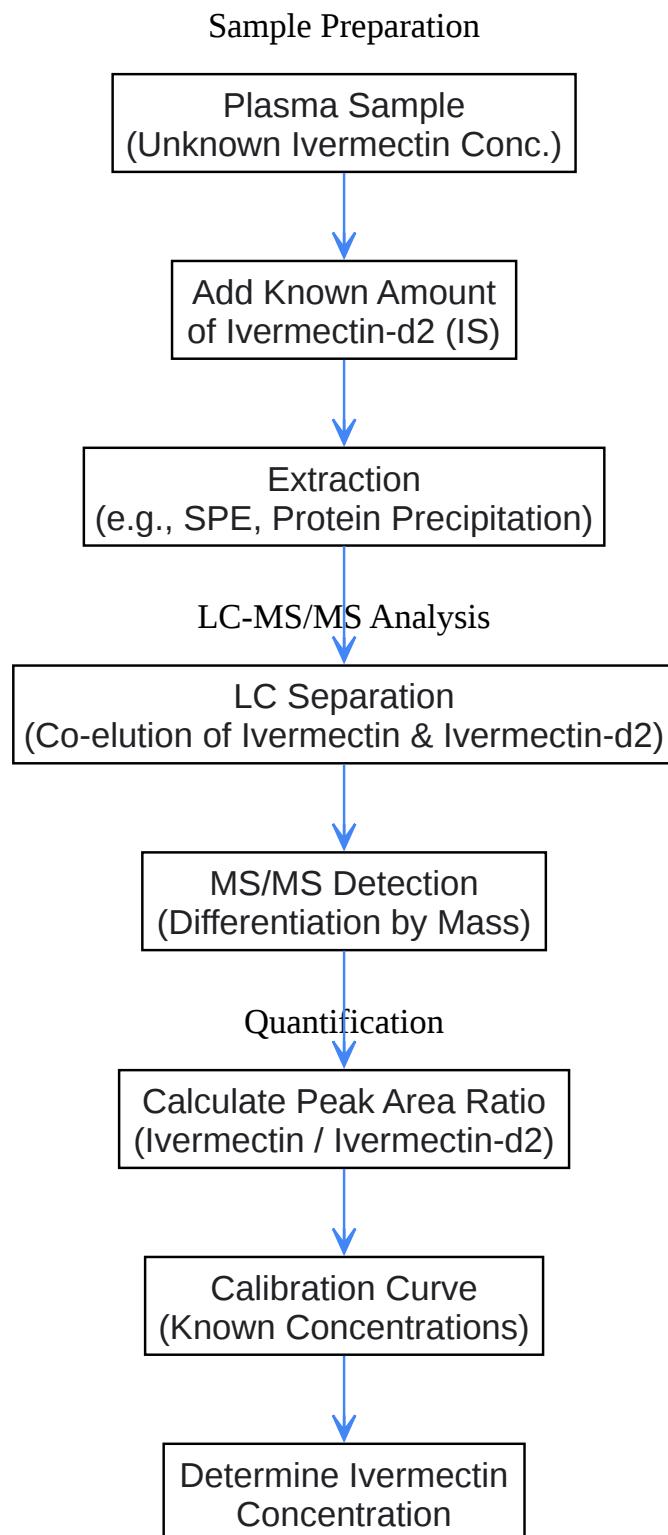
Ivermectin is a broad-spectrum antiparasitic agent used in both veterinary and human medicine to treat a variety of parasitic infections.^{[2][3]} Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for optimizing dosing regimens to ensure efficacy and safety.^{[2][4]}

Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids, such as plasma or whole blood, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.^{[5][6]} To ensure the accuracy of LC-MS/MS analysis, an internal standard (IS) is used. **Ivermectin-d2**, a deuterated form of ivermectin, is an ideal internal standard because it has nearly identical chemical and physical properties to ivermectin but a different mass.^[7] This allows it to be distinguished by

the mass spectrometer while co-eluting with ivermectin during chromatography, effectively compensating for variations during sample preparation and analysis.

Principle of Using a Deuterated Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as **Ivermectin-d2**, is the gold standard in quantitative bioanalysis using LC-MS/MS. The principle lies in adding a known concentration of the internal standard to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer, and other potential sources of error. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.



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Caption: Principle of using a deuterated internal standard.

Experimental Protocols

In-Vivo Pharmacokinetic Study in a Rodent Model (Rats)

This protocol outlines a typical pharmacokinetic study of orally administered ivermectin in rats.

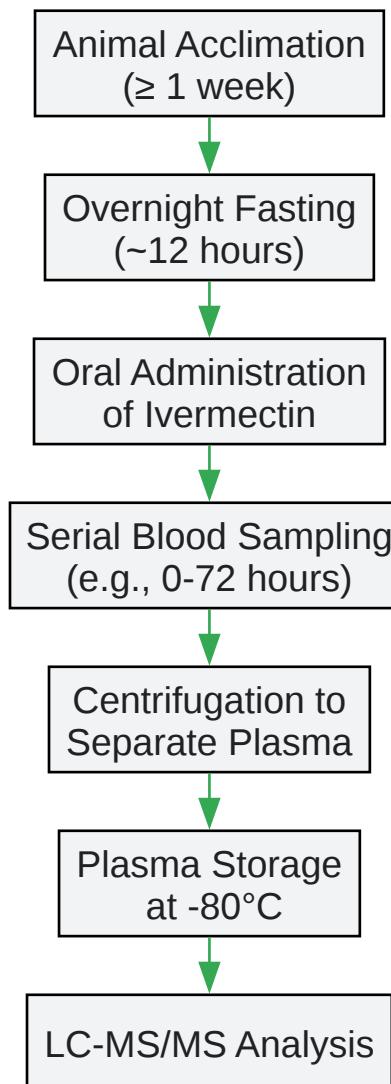
[2]

1. Animals and Housing:

- Species: Wistar or Sprague-Dawley rats.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Animals should have ad libitum access to food and water.
- Acclimation: Allow animals to acclimate for at least one week before the experiment.[2]

2. Dosing and Sample Collection:

- Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[2]
- Dose Formulation: Prepare a solution or suspension of ivermectin in a suitable vehicle (e.g., a mixture of propylene glycol and water).
- Administration: Administer a single oral dose of ivermectin (e.g., 2 mg/kg) via gavage.[2]
- Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized or EDTA-containing tubes at predefined time points. A typical sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[2][8]
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until bioanalysis.[2]



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Caption: Workflow for an in-vivo pharmacokinetic study.

Bioanalytical Method: Ivermectin Quantification in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of ivermectin in plasma using **Ivermectin-d2** as an internal standard.

1. Materials and Reagents:

- Ivermectin reference standard (>94% purity)[6][7]

- **Ivermectin-d2** internal standard (>99% purity)[6][7]
- Methanol, acetonitrile (MS grade)[6][7]
- Formic acid, ammonium formate (MS grade)[6][7]
- Ultrapure water[1]
- Blank rodent plasma

2. Stock and Working Solutions:

- Stock Solutions: Prepare 1 mg/mL stock solutions of ivermectin and **Ivermectin-d2** in methanol.[5][7]
- Working Solutions: Prepare working solutions by diluting the stock solutions in methanol or a suitable solvent mixture. These will be used to spike blank plasma for calibration standards and quality control (QC) samples.[5][7]

3. Sample Preparation (Solid-Phase Extraction - SPE):

- Thaw plasma samples, calibration standards, and QCs on ice.
- To 100 µL of each plasma sample, add a specific volume of the **Ivermectin-d2** working solution to achieve a final concentration (e.g., 50 ng/mL).
- Vortex mix the samples.
- Perform solid-phase extraction using C18 cartridges.[5] A general procedure involves:
 - Conditioning the cartridge with methanol followed by water.
 - Loading the plasma sample.
 - Washing the cartridge to remove interferences.
 - Eluting the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7 μ m).[7][9]
- Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate and formic acid (e.g., 90:10 v/v acetonitrile: 2 mM ammonium formate with 0.5% formic acid).[7][9]
- Flow Rate: A typical flow rate for a column of this size would be in the range of 0.3-0.6 mL/min.
- MS System: A triple quadrupole mass spectrometer.[7][9]
- Ionization Mode: Positive electrospray ionization (ESI+).[1][7]
- MRM Transitions: Monitor the specific precursor to product ion transitions for ivermectin and **Ivermectin-d2**. Often, the ammonium adduct ($[M+NH_4]^+$) is used for quantification.[6][7]

Data Presentation

Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for ivermectin quantification in plasma.

Parameter	Typical Value/Range	Reference
Linearity Range	0.970 - 384 ng/mL	[7][9]
Correlation Coefficient (r^2)	> 0.99	[7]
Lower Limit of Quantification (LLOQ)	0.1 - 0.970 ng/mL	[5][7]
Intra-assay Accuracy	89.8% - 109%	[7]
Inter-assay Accuracy	89.8% - 109%	[7]
Intra- and Inter-assay Precision	< 15%	[7][9][10]
Recovery	High and consistent	[7]
Matrix Effect	No significant effect detected	[7][10]
Stability	Stable under various conditions	[7][10]

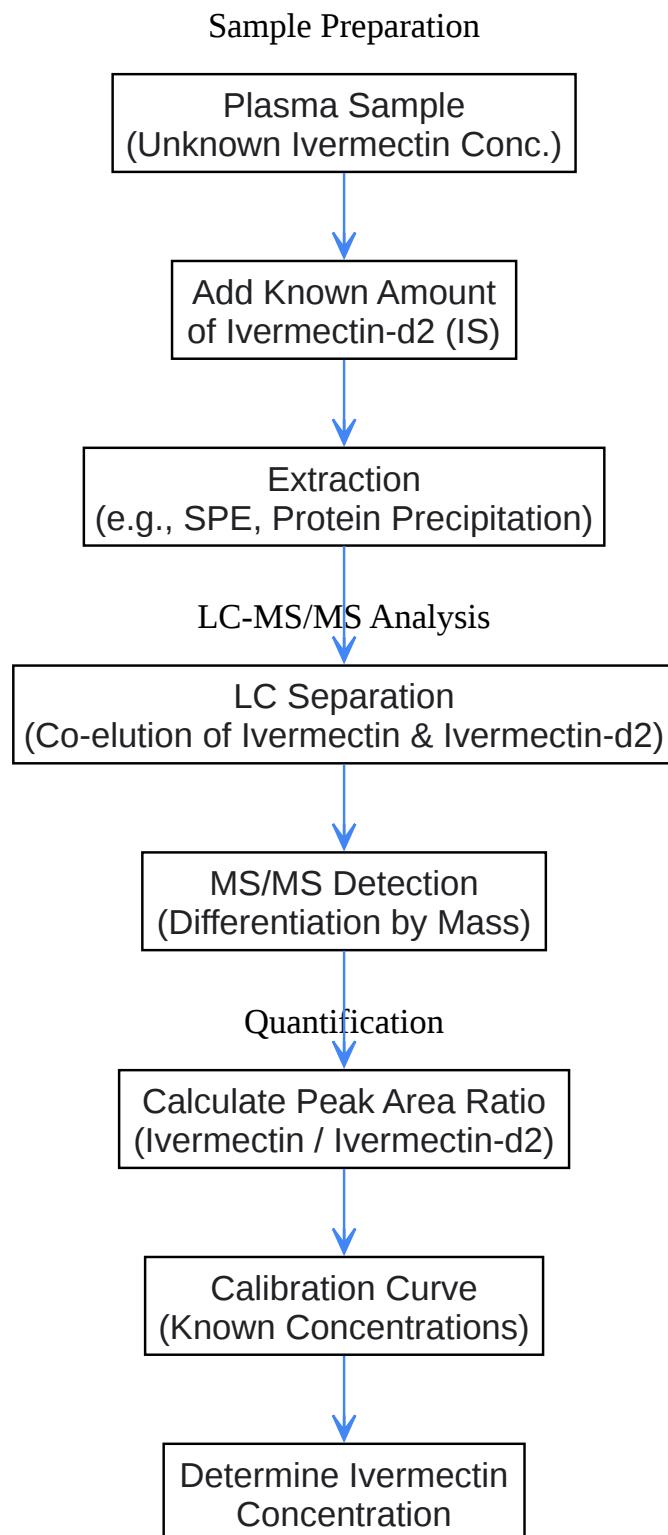
Pharmacokinetic Parameters of Ivermectin in Animal Models

The pharmacokinetic parameters of ivermectin can vary significantly depending on the animal species, formulation, and route of administration.[4][11][12] The following table provides a summary of ivermectin's biological half-life in several species.

Animal Species	Biological Half-life ($t_{1/2}$)	Reference
Swine	~0.5 days	[11][13]
Dogs	~1.8 days	[11][13]
Cattle	~2.8 days	[11][13]
Sheep	~2.8 days	[11][13]

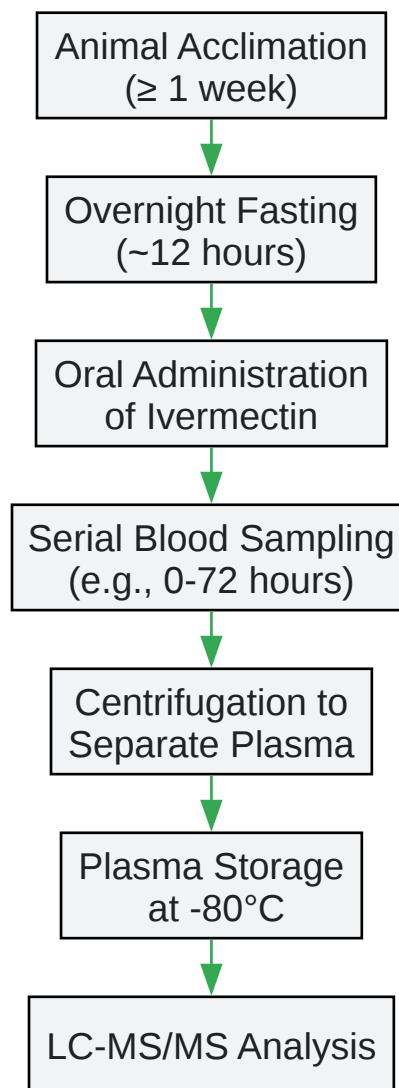
Note: These values are illustrative and can be influenced by the specific study design.

Mandatory Visualizations



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Caption: Principle of using a deuterated internal standard.



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Caption: Workflow for an in-vivo pharmacokinetic study.

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